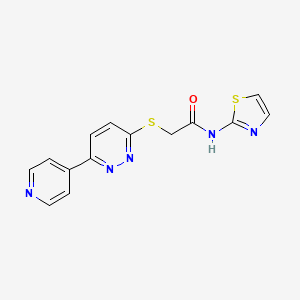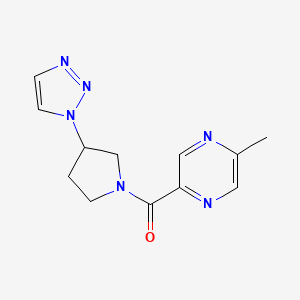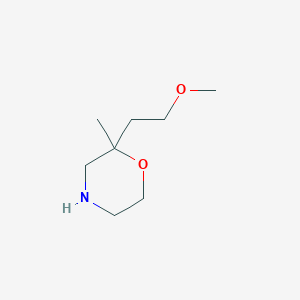![molecular formula C13H13NO3S2 B2368664 (5E)-3-éthyl-5-[(2-hydroxy-3-méthoxyphényl)méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one CAS No. 273731-75-2](/img/structure/B2368664.png)
(5E)-3-éthyl-5-[(2-hydroxy-3-méthoxyphényl)méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .
Synthesis Analysis
The synthesis of similar Schiff bases involves the condensation of a carbonyl compound with a primary amine . For example, a Schiff base was synthesized by slowly adding a solution of 2-hydroxy-3-methoxy benzaldehyde in ethanol to a solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, cooled to room temperature, and filtered .Molecular Structure Analysis
The molecular structure of similar Schiff bases has been determined using single-crystal X-ray diffraction . For instance, a novel Cu (II) complex based on a Schiff base was found to have a CuN2O4 chelation environment and a coordination sphere with a disordered octahedral geometry .Chemical Reactions Analysis
Schiff bases are known for their ability to stabilize metal ions in different oxidation states . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar Schiff bases have been characterized using techniques such as elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . For instance, a Schiff base and its Cu(II) complex were prepared in good yields and purity .Applications De Recherche Scientifique
Applications antimicrobiennes
Le composé a été utilisé dans la synthèse de ligands de base de Schiff qui présentent une action antimicrobienne contre divers microbes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.
Propriétés d'aimant à molécule unique (SMM)
Le composé a été utilisé dans la formation de complexes de coordination homométalliques qui présentent de bonnes propriétés d'aimant à molécule unique (SMM) . Cela pourrait avoir des applications dans le domaine de l'informatique quantique et du stockage d'informations à haute densité.
Applications magnéto-optiques
Le composé a été utilisé dans la synthèse de complexes Dy2 homochiraux qui présentent de forts effets Faraday magnéto-optiques . Cela suggère des applications potentielles dans le domaine des dispositifs magnéto-optiques.
Applications optiques non linéaires
Les complexes Dy2 homochiraux synthétisés à l'aide de ce composé présentent également une forte génération de troisième harmonique (THG) . Cela indique des applications potentielles dans le domaine des matériaux ou dispositifs optiques non linéaires.
Coordination des métaux de transition
Le composé a été utilisé dans la synthèse d'un cluster tétracobalt de type dicubane, représentant le premier exemple de coordination de métal de transition de ce ligand . Cela pourrait avoir des implications dans le domaine de la chimie de coordination.
Études de tautomérie
Le composé a été impliqué dans des études de tautomérie dépendante de la concentration . La compréhension de la tautomérie est cruciale dans divers domaines, notamment la conception de médicaments, la biologie moléculaire et la science environnementale.
Mécanisme D'action
The mechanism of action of Schiff bases is often related to their ability to bind to metal ions via the azomethine nitrogen . This ability to chelate metal ions profoundly influences the electron distribution in the coordination sphere of the metal in a complex, thereby regulating the properties of the compounds .
Orientations Futures
Schiff bases and their metal complexes have been found to be effective in several biological systems, dyes, polymers, and as bioactive agents in the pharmaceutical and medicinal fields . They present exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties . Therefore, future research could focus on exploring these properties further and developing new applications for Schiff bases.
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWCOUBSVBPCP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)

